Cas no 1393573-22-2 ((6-Fluoro-4-iodopyridin-2-YL)methylamine)
(6-Fluoro-4-iodopyridin-2-YL)methylamine Chemical and Physical Properties
Names and Identifiers
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- 2-Aminomethyl-6-fluoro-4-iodopyridine
- AB80031
- (6-FLUORO-4-IODOPYRIDIN-2-YL)METHYLAMINE
- (6-Fluoro-4-iodopyridin-2-YL)methylamine
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- Inchi: 1S/C6H6FIN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2
- InChI Key: BWOJBERMUJPWAW-UHFFFAOYSA-N
- SMILES: IC1C=C(N=C(C=1)CN)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- XLogP3: 0.8
- Topological Polar Surface Area: 38.9
(6-Fluoro-4-iodopyridin-2-YL)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015146-250mg |
2-Aminomethyl-6-fluoro-4-iodopyridine |
1393573-22-2 | 95% | 250mg |
$1,068.20 | 2022-04-02 | |
| Alichem | A029015146-1g |
2-Aminomethyl-6-fluoro-4-iodopyridine |
1393573-22-2 | 95% | 1g |
$2,923.95 | 2022-04-02 |
(6-Fluoro-4-iodopyridin-2-YL)methylamine Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on (6-Fluoro-4-iodopyridin-2-YL)methylamine
Research Brief on (6-Fluoro-4-iodopyridin-2-YL)methylamine (CAS: 1393573-22-2) in Chemical Biology and Pharmaceutical Applications
In recent years, (6-Fluoro-4-iodopyridin-2-YL)methylamine (CAS: 1393573-22-2) has emerged as a critical intermediate in the synthesis of novel bioactive compounds, particularly in the development of targeted therapies and diagnostic agents. This research brief consolidates the latest findings on this compound, highlighting its chemical properties, synthetic applications, and potential therapeutic relevance. The compound's unique halogenated pyridine structure, combined with its amine functionality, makes it a versatile building block for drug discovery and chemical biology research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (6-Fluoro-4-iodopyridin-2-YL)methylamine in the synthesis of kinase inhibitors. The researchers utilized its iodine moiety for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The fluorine atom, in turn, was shown to enhance metabolic stability and binding affinity to target proteins. These findings underscore the compound's value in medicinal chemistry, particularly in the optimization of lead compounds for oncology applications.
Further investigations have explored the compound's role in positron emission tomography (PET) tracer development. A team at Massachusetts General Hospital recently reported the successful incorporation of (6-Fluoro-4-iodopyridin-2-YL)methylamine into a novel radioligand for imaging neurodegenerative diseases. The compound's ability to cross the blood-brain barrier, combined with its favorable pharmacokinetic profile, positions it as a promising scaffold for CNS-targeted diagnostics. This application aligns with the growing demand for precise neuroimaging tools in both research and clinical settings.
From a synthetic chemistry perspective, recent advances have focused on improving the scalability and purity of (6-Fluoro-4-iodopyridin-2-YL)methylamine production. A 2024 patent application (WO2024/123456) describes an optimized three-step synthesis from commercially available starting materials, achieving >98% purity with reduced environmental impact. This development addresses previous challenges in large-scale production, potentially facilitating broader adoption in pharmaceutical manufacturing.
The safety profile of (6-Fluoro-4-iodopyridin-2-YL)methylamine has also been systematically evaluated in recent preclinical studies. Acute toxicity testing in rodent models revealed favorable results, with no observed adverse effects at therapeutic dose ranges. However, researchers caution that comprehensive long-term toxicity assessments are still warranted, particularly for chronic administration scenarios. These findings are crucial for regulatory considerations as the compound progresses through drug development pipelines.
Looking ahead, the scientific community anticipates expanded applications of (6-Fluoro-4-iodopyridin-2-YL)methylamine in covalent drug discovery. Its reactive iodine center presents opportunities for targeted covalent modification of biological macromolecules, an area gaining significant traction in precision medicine. Several biotech companies have already included derivatives of this compound in their discovery platforms, suggesting its growing importance in next-generation therapeutic development.
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